molecular formula C18H24N2O4 B14961435 1-(2,4-Dimethoxyphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one

1-(2,4-Dimethoxyphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one

Cat. No.: B14961435
M. Wt: 332.4 g/mol
InChI Key: HITURDVTXJHFGL-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Piperidin-1-ylcarbonyl Group: This step involves the reaction of the pyrrolidinone with a piperidine derivative under appropriate conditions.

    Attachment of the 2,4-Dimethoxyphenyl Group: This can be done through a substitution reaction using a 2,4-dimethoxyphenyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethoxyphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one: can be compared with other pyrrolidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which can confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C18H24N2O4/c1-23-14-6-7-15(16(11-14)24-2)20-12-13(10-17(20)21)18(22)19-8-4-3-5-9-19/h6-7,11,13H,3-5,8-10,12H2,1-2H3

InChI Key

HITURDVTXJHFGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3)OC

Origin of Product

United States

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